molecular formula C7H9NO2 B157300 Ammonium Benzoate CAS No. 1863-63-4

Ammonium Benzoate

Cat. No. B157300
CAS RN: 1863-63-4
M. Wt: 139.15 g/mol
InChI Key: VWSRWGFGAAKTQG-UHFFFAOYSA-N
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Patent
US04311570

Procedure details

Benzoic acid in the form of a finely powdered solid was introduced as a continuous stream of particles into a polished stainless steel conically-shaped bowl of half-angle 5° and when the bowl was rotated at high speed (ca. 4000 rpm) the powder, under the influence of centrifugal forces, moved rapidly as a thin layer of material over the surface of the bowl and was flung from the rim. The rotating bowl was enclosed in a vessel into which ammonia gas was pumped and the benzoic acid powder moving on the surface of the bowl was contacted with ammonia gas. An exothermic reaction occurred and ammonium benzoate was formed almost quantitatively before the powder reached the rim. It is likely that reaction of ammonia with benzoic acid takes place initially at the surface of the benzoic acid particles and then the ammonium benzoate first formed becomes detached from the benzoic acid, thus exposing a new surface for further attack by ammonia. This process is probably aided by the abrasion of the particles moving over the surface of the reactor bowl. The ammonium benzoate product collected from the rim of the bowl was a noticeably finer powder than the benzoic acid reactant. The nature of the product was confirmed to be pure ammonium benzoate by IR and NMR spectoscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:10]>>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH4+:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.